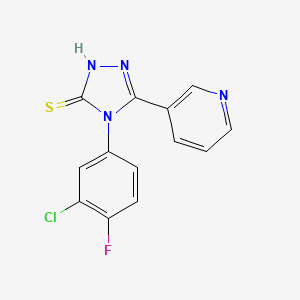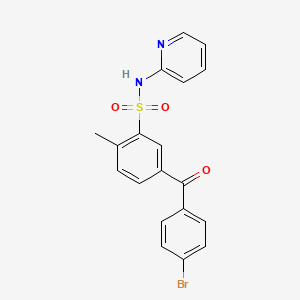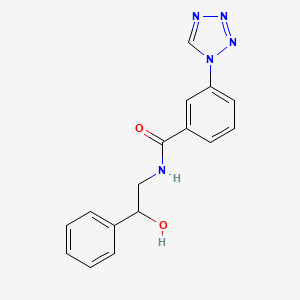![molecular formula C12H12N4O4 B6110739 4-ACETAMIDO-3-[(4-METHYLPHENYL)CARBAMOYL]-1,2,5-OXADIAZOL-2-IUM-2-OLATE](/img/structure/B6110739.png)
4-ACETAMIDO-3-[(4-METHYLPHENYL)CARBAMOYL]-1,2,5-OXADIAZOL-2-IUM-2-OLATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-ACETAMIDO-3-[(4-METHYLPHENYL)CARBAMOYL]-1,2,5-OXADIAZOL-2-IUM-2-OLATE: is a complex organic compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound is notable for its unique structure, which includes an acetamido group, a methylphenyl carbamoyl group, and an oxadiazolium ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-ACETAMIDO-3-[(4-METHYLPHENYL)CARBAMOYL]-1,2,5-OXADIAZOL-2-IUM-2-OLATE typically involves multiple steps, starting with the preparation of the oxadiazole ring. This can be achieved through cyclization reactions involving hydrazides and carboxylic acids or their derivatives. The acetamido and methylphenyl carbamoyl groups are then introduced through acylation reactions using appropriate acylating agents under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and purity. This often includes the use of catalysts, solvents, and purification techniques such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the acetamido and methylphenyl carbamoyl groups.
Reduction: Reduction reactions can target the oxadiazolium ring or the carbonyl groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology: In biological research, the compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties. Its interactions with biological molecules can provide insights into its mechanism of action and potential therapeutic applications.
Medicine: In medicine, derivatives of this compound may be explored for drug development. Its structural features can be modified to enhance its pharmacological properties, such as bioavailability and target specificity.
Industry: In the industrial sector, the compound can be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 4-ACETAMIDO-3-[(4-METHYLPHENYL)CARBAMOYL]-1,2,5-OXADIAZOL-2-IUM-2-OLATE involves its interaction with specific molecular targets. The acetamido and methylphenyl carbamoyl groups can form hydrogen bonds or hydrophobic interactions with proteins or enzymes, potentially inhibiting their activity. The oxadiazolium ring may also participate in electron transfer reactions, affecting cellular processes.
Comparison with Similar Compounds
4-Acetamido-TEMPO: A stable radical used for oxidation reactions in organic chemistry.
Phenylalanine Derivatives: Compounds containing phenylalanine or its derivatives, which share some structural similarities.
Uniqueness: 4-ACETAMIDO-3-[(4-METHYLPHENYL)CARBAMOYL]-1,2,5-OXADIAZOL-2-IUM-2-OLATE is unique due to its combination of functional groups and the presence of the oxadiazolium ring. This structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds.
Properties
IUPAC Name |
4-acetamido-N-(4-methylphenyl)-2-oxido-1,2,5-oxadiazol-2-ium-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O4/c1-7-3-5-9(6-4-7)14-12(18)10-11(13-8(2)17)15-20-16(10)19/h3-6H,1-2H3,(H,14,18)(H,13,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEGDFQXYBYENFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=[N+](ON=C2NC(=O)C)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(1-{[2-(methylthio)-5-pyrimidinyl]methyl}-3-piperidinyl)methyl]-1H-indazole-3-carboxamide](/img/structure/B6110656.png)
![1-{[5-(methoxymethyl)-2-furyl]methyl}-N-[4-(1H-tetrazol-1-yl)phenyl]-2-piperidinecarboxamide](/img/structure/B6110666.png)
![1-({3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-1-piperidinyl}carbonyl)cyclopropanecarboxamide](/img/structure/B6110671.png)
![2-[4-[(E)-(2-amino-4-oxo-1,3-thiazol-5-ylidene)methyl]phenoxy]propanoic acid](/img/structure/B6110676.png)

![2-[(1,2-dimethyl-1H-imidazol-5-yl)methyl]-7-(2-fluoro-5-methoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6110681.png)

![3-({2-[2-(3,5-Dimethylphenoxy)propanoyl]hydrazinyl}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B6110702.png)

![5-{3-[4-(dimethylamino)phenyl]-2-propen-1-ylidene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6110707.png)
![1-[6-acetyl-3-amino-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b]-1,6-naphthyridin-2-yl]ethanone](/img/structure/B6110730.png)
![2-[1-(4-bromobenzyl)-3-phenyl-1H-pyrazol-4-yl]-3-hydroxy-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B6110735.png)
![7-(2,3-difluorobenzyl)-2-(1,3-thiazol-4-ylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6110750.png)
![ethyl 5-{2-[(4-methylbenzyl)oxy]benzylidene}-4-oxo-2-(4-toluidino)-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6110756.png)
